N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-2-methylpropanamide
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Overview
Description
N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-2-methylpropanamide is a complex organic compound featuring a pyrimidine ring substituted with dimethyl groups, an indole moiety, and a propanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-2-methylpropanamide typically involves multi-step organic synthesis. One common approach includes:
Formation of the Pyrimidine Ring: Starting with a suitable precursor such as 4,6-dimethylpyrimidine, the ring is constructed through condensation reactions involving β-dicarbonyl compounds and amines.
Indole Attachment: The indole moiety is introduced via a nucleophilic substitution reaction, where an indole derivative reacts with an appropriate electrophile.
Amide Formation: The final step involves the formation of the amide bond, typically through the reaction of an amine with a carboxylic acid derivative under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. Techniques such as microwave-assisted synthesis and continuous flow chemistry could be employed to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the pyrimidine ring or the amide group, potentially yielding reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Halogenated reagents and strong bases like sodium hydride (NaH) are often employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety may yield indole-3-carboxylic acid derivatives, while reduction of the pyrimidine ring could produce dihydropyrimidine derivatives .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
Biologically, the compound may exhibit activity against certain enzymes or receptors due to its structural similarity to naturally occurring molecules. It can be used in studies investigating enzyme inhibition or receptor binding.
Medicine
In medicinal chemistry, N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-2-methylpropanamide is explored for its potential therapeutic effects. It may serve as a lead compound in the development of new drugs targeting specific diseases.
Industry
Industrially, the compound could be used in the production of pharmaceuticals, agrochemicals, or as an intermediate in the synthesis of other valuable chemicals .
Mechanism of Action
The mechanism of action of N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-2-methylpropanamide involves its interaction with specific molecular targets. The pyrimidine and indole moieties may bind to enzymes or receptors, modulating their activity. This binding can influence various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
4,6-Dimethylpyrimidine Derivatives: Compounds with similar pyrimidine structures but different substituents.
Indole Derivatives: Molecules featuring the indole moiety, such as indole-3-acetic acid or indole-3-carbinol.
Uniqueness
N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-2-methylpropanamide is unique due to the combination of its pyrimidine and indole structures, which confer distinct chemical and biological properties. This dual functionality is not commonly found in other similar compounds, making it a valuable molecule for research and development .
Properties
Molecular Formula |
C21H26N6O |
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Molecular Weight |
378.5 g/mol |
IUPAC Name |
N-[N-(4,6-dimethylpyrimidin-2-yl)-N'-[2-(1H-indol-3-yl)ethyl]carbamimidoyl]-2-methylpropanamide |
InChI |
InChI=1S/C21H26N6O/c1-13(2)19(28)26-20(27-21-24-14(3)11-15(4)25-21)22-10-9-16-12-23-18-8-6-5-7-17(16)18/h5-8,11-13,23H,9-10H2,1-4H3,(H2,22,24,25,26,27,28) |
InChI Key |
VQBKVNRVPMSRQF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=NCCC2=CNC3=CC=CC=C32)NC(=O)C(C)C)C |
Origin of Product |
United States |
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